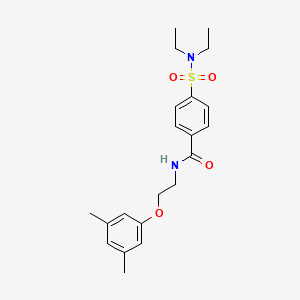![molecular formula C16H16N4O4 B2645312 2-[3-(hydroxymethyl)-2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 2108350-69-0](/img/structure/B2645312.png)
2-[3-(hydroxymethyl)-2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[3-(hydroxymethyl)-2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide” is a chemical substance with a specific molecular formula and structure . It is used only for research and development under the supervision of a technically qualified individual .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The structure of this compound would include a pyrazolo[1,5-a]pyrazin-5(4H)-yl ring system, along with various functional groups attached to this core structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its molecular structure. The presence of functional groups such as the hydroxymethyl and acetamide groups could potentially make it reactive under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, density, molecular weight, and toxicity. These properties can give important information about how the compound behaves under different conditions .Applications De Recherche Scientifique
Antioxidant and Coordination Complexes
Researchers Chkirate et al. (2019) synthesized novel coordination complexes using pyrazole-acetamide derivatives, which demonstrated significant antioxidant activity. This study highlights the potential of such compounds in developing new antioxidant agents and exploring their coordination chemistry (Chkirate et al., 2019).
Pharmacological Potential
Faheem (2018) investigated the computational and pharmacological potential of novel derivatives including 1,3,4-oxadiazole and pyrazole for various biological activities such as tumor inhibition and antioxidant actions. This study suggests the versatility of these compounds in drug discovery and development (Faheem, 2018).
Antimicrobial Activities
Saravanan et al. (2010) synthesized novel thiazole derivatives incorporating pyrazole moiety and tested them for antimicrobial activities. Their findings show the efficacy of these compounds against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Saravanan et al., 2010).
Anticancer and Antiviral Activities
Havrylyuk et al. (2013) explored the synthesis of 2-pyrazoline-substituted 4-thiazolidinones and tested their in vitro anticancer and antiviral activities. This research underlines the therapeutic potential of pyrazoline derivatives in treating cancer and viral infections (Havrylyuk et al., 2013).
Anti-inflammatory Activity
Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-pyrazoline and evaluated their anti-inflammatory activity. Their findings contribute to the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(hydroxymethyl)-2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-24-11-4-2-10(3-5-11)14-12(9-21)15-16(23)19(8-13(17)22)6-7-20(15)18-14/h2-7,21H,8-9H2,1H3,(H2,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTBTXVJSJCTCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2CO)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

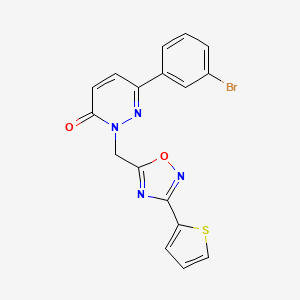

![1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2645232.png)
![2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2645233.png)
![(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2645235.png)
![N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2645238.png)
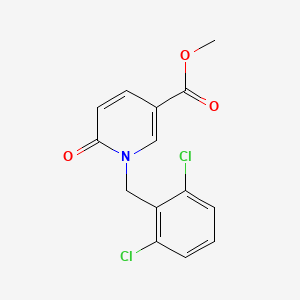
![5-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2645241.png)
![2-((2,4-dichlorophenoxy)methyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole](/img/structure/B2645244.png)
![4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid](/img/structure/B2645246.png)
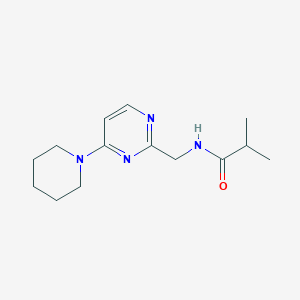
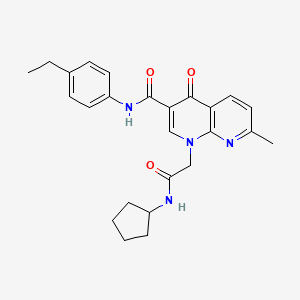
![5-(3-Methoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2645250.png)
